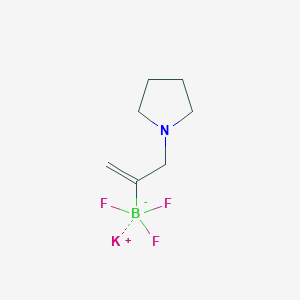
Potassium (3-(pyrrolidin-1-YL)prop-1-EN-2-YL)trifluoroborate
Descripción general
Descripción
Potassium (3-(pyrrolidin-1-YL)prop-1-EN-2-YL)trifluoroborate is a complex chemical compound used in diverse scientific research. Its unique properties make it valuable for catalysis, synthesis, and medicinal chemistry. It has a molecular weight of 217.08 .
Molecular Structure Analysis
The IUPAC name for this compound is potassium trifluoro [1- (1-pyrrolidinylmethyl)vinyl]borate (1-) . The Inchi Code is 1S/C7H12BF3N.K/c1-7 (8 (9,10)11)6-12-4-2-3-5-12;/h1-6H2;/q-1;+1 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .Aplicaciones Científicas De Investigación
Pharmaceutical Drug Development
The pyrrolidine ring, a component of this compound, is widely used in medicinal chemistry to develop compounds for treating human diseases. Its saturated nature allows for efficient exploration of pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage . This compound can be utilized to design novel biologically active compounds with target selectivity.
Metabolic Disorder Treatments
Derivatives of pyrrolidine, such as Potassium (3-(pyrrolidin-1-YL)prop-1-EN-2-YL)trifluoroborate, have shown potential in treating metabolic disorders. They can act as non-selective α-adrenoceptor antagonists, which may contribute to the reduction of elevated glucose and triglyceride levels in plasma .
Neurological Research
This compound is a potent and selective inhibitor of the voltage-gated potassium channel Kv1.4. Kv1.4 is expressed in neurons, and its inhibition can be crucial for studying neuronal excitability and potentially treating neurological disorders .
Cancer Research
The ability to inhibit specific potassium channels also makes this compound relevant in cancer research. Kv1.4 channels are expressed in various cancer tissues, and their modulation can affect cancer cell proliferation and survival .
Agricultural Chemistry
Indole derivatives, which can be synthesized using pyrrolidine-based compounds, play a significant role in plant growth and development. They can be used to produce plant hormones like indole-3-acetic acid, which is crucial for plant cell elongation and division .
Safety and Hazards
Propiedades
IUPAC Name |
potassium;trifluoro(3-pyrrolidin-1-ylprop-1-en-2-yl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12BF3N.K/c1-7(8(9,10)11)6-12-4-2-3-5-12;/h1-6H2;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHIQPNBROVDJEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C(=C)CN1CCCC1)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12BF3KN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium (3-(pyrrolidin-1-YL)prop-1-EN-2-YL)trifluoroborate | |
CAS RN |
1357559-48-8 | |
| Record name | Borate(1-), trifluoro[1-(1-pyrrolidinylmethyl)ethenyl]-, potassium (1:1), (T-4)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1357559-48-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




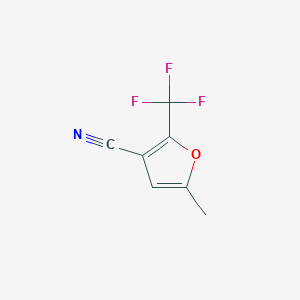
![6-(Tert-pentyl)spiro[2.5]octane-1-carboxylic acid](/img/structure/B1455496.png)
![2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1455497.png)
![4-Methyl-[1,2,3]thiadiazole-5-carbothioic acid amide](/img/structure/B1455498.png)
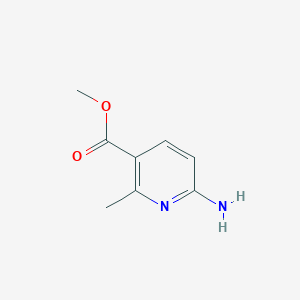
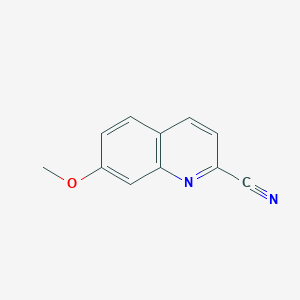
![2-Chloropyrido[2,3-d]pyrimidine-4(1h)-thione](/img/structure/B1455502.png)
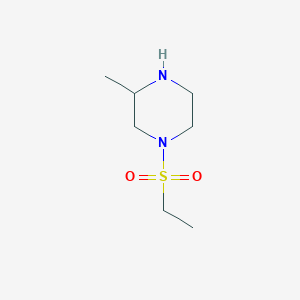
![6-CHLOROBENZO[D]ISOXAZOLE-3-CARBOXYLIc acid](/img/structure/B1455507.png)
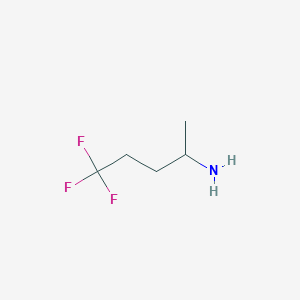
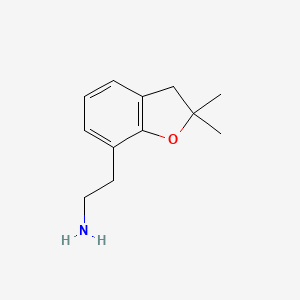
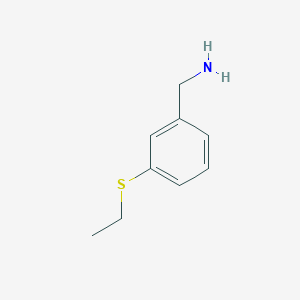
![2-[(3-Methoxypropyl)sulfanyl]-5-nitrobenzoic acid](/img/structure/B1455513.png)